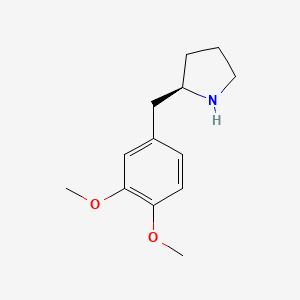

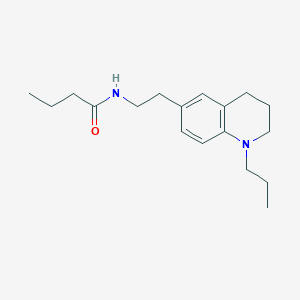

(R)-2-(3,4-dimethoxybenzyl)pyrrolidine

Übersicht

Beschreibung

Synthesis Analysis

The specific synthesis process for “®-2-(3,4-dimethoxybenzyl)pyrrolidine” is not detailed in the search results .Molecular Structure Analysis

The molecular structure of “®-2-(3,4-dimethoxybenzyl)pyrrolidine” is not explicitly provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving “®-2-(3,4-dimethoxybenzyl)pyrrolidine” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(3,4-dimethoxybenzyl)pyrrolidine” are not detailed in the search results .Wissenschaftliche Forschungsanwendungen

Conducting Polymers

The research on derivatized bis(pyrrol-2-yl) arylenes, which includes compounds related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, has led to the synthesis of conducting polymers. These polymers are synthesized via electropolymerization and have shown potential due to their low oxidation potentials, making them stable in their conducting form. This property is particularly important for applications in electronics and materials science where stable conducting materials are required (Sotzing et al., 1996).

Dopamine D2 Receptor Ligands

Research into fluorinated substituted benzamides, which are structurally related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, has led to the development of new selective dopamine D2 receptor ligands. These compounds have been studied for their potential use in neuroimaging and the study of neurological disorders, offering high selectivity and affinity for the D2 receptors. Such ligands are crucial for advancing our understanding of dopamine-related diseases and developing targeted therapies (Hall et al., 1991).

Chiral 3-Substituted Pyrrolidines

The synthesis of chiral 3-substituted pyrrolidines, derived from compounds akin to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, showcases the compound's versatility in creating enantiomerically pure pyrrolidines. These compounds have significant implications in medicinal chemistry and asymmetric synthesis, providing a pathway to develop novel pharmaceuticals with high enantiomeric purity (Suto et al., 1992).

Polyimide Materials

The development of novel polyimides derived from pyridine-containing monomers, including those related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine, has opened new avenues in materials science. These polyimides exhibit outstanding thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced electronic and aerospace applications (Wang et al., 2006).

Antitumor Activity

Compounds structurally related to (R)-2-(3,4-dimethoxybenzyl)pyrrolidine have been synthesized and evaluated for their antitumor activity. One such compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown significant activity against certain types of cancer, highlighting the potential of these compounds in developing new anticancer drugs (Grivsky et al., 1980).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZYPDMLAMMCDC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2CCCN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2931207.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2931212.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)

![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2931218.png)

![6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2931219.png)

![5-(2,5-Dimethoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2931220.png)

![7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2931223.png)

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2931224.png)

![N-(2,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2931230.png)